Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
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Overview
Description
Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a synthetic organic compound with the molecular formula C19H17ClN2O3S . This compound is characterized by the presence of a quinazolinone core, a chlorophenyl group, and an isopropyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioester Formation: The thioester linkage is formed by reacting the quinazolinone derivative with a suitable thiol reagent under mild conditions.
Esterification: The final step involves esterification with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Isopropyl 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its brominated or fluorinated analogs .
Properties
CAS No. |
740837-79-0 |
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Molecular Formula |
C19H17ClN2O3S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12(2)25-17(23)11-26-19-21-16-6-4-3-5-15(16)18(24)22(19)14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
JFCAWQQYOQIVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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